7-methoxy-1H-quinazolin-4-one

Description

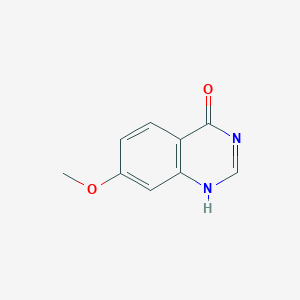

7-Methoxy-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a fused benzene and pyrimidine ring system. The methoxy (-OCH₃) substituent at the 7th position distinguishes it from other quinazolinone derivatives. Quinazolinones are widely studied for their diverse pharmacological activities, including antihistaminic, anticancer, and antimicrobial effects .

Properties

IUPAC Name |

7-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGWFCHOWMFNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-5-methoxybenzoic Acid Derivatives

The most widely reported synthesis involves cyclizing 2-amino-5-methoxybenzoic acid (1a ) with formamide or formic acid derivatives. Under basic conditions (e.g., K₂CO₃ or NaOH), the amine group nucleophilically attacks the carbonyl carbon of formamide, forming the quinazolinone core via intramolecular dehydration. A typical procedure involves refluxing 1a with excess formamide in ethanol for 6–8 hours, followed by recrystallization to isolate this compound in ~60% yield.

Key Reaction Conditions:

Pfitzinger Reaction Adaptations

Adapting the Pfitzinger reaction, 2-amino-5-methoxybenzoic acid reacts with aldehydes (e.g., benzaldehyde) in the presence of ammonium acetate to form substituted quinazolinones. While primarily used for 2-aryl derivatives, this method highlights the versatility of the core scaffold.

Alternative Synthetic Routes

Base-Promoted SNAr Reaction

A modern approach utilizes a nucleophilic aromatic substitution (SNAr) mechanism. 2-Fluoro-N-methylbenzamide (2a ) reacts with benzamide derivatives in dimethyl sulfoxide (DMSO) with Cs₂CO₃ as a base at 135°C. This method achieves 70% yield by facilitating intramolecular cyclization through enhanced leaving-group displacement.

Advantages:

Erlotinib Intermediate Modifications

Patent literature for Erlotinib hydrochloride describes scalable methods for 6,7-bis(2-methoxyethoxy)quinazolin-4-one, which can be adapted by omitting ethoxy groups. Key steps include:

-

Alkylation: Protecting hydroxyl groups with 2-bromoethyl methyl ether.

-

Nitration/Reduction: Introducing amino groups for cyclization.

-

Chlorination: Replacing hydroxyl with chlorine for downstream functionalization.

This route emphasizes industrial feasibility, using aprotic solvents (DMF) and avoiding chromatographic purification.

Optimization Strategies

Solvent and Base Selection

Temperature and Time

-

Reflux Conditions: 6–8 hours at 100°C suffice for cyclization.

-

Microwave Assistance: Pilot studies report 30-minute reactions at 150°C, though scalability remains unverified.

Purification and Characterization

Recrystallization

Crude products are purified via recrystallization from ethanol or ethyl acetate, yielding >95% purity.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 1H), 6.98 (dd, J = 8.8, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 3.87 (s, 3H, OCH₃).

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient C2 position undergoes substitution with nitrogen-, oxygen-, and sulfur-based nucleophiles under basic conditions:

Reagents/Conditions :

-

Base : Cs₂CO₃ or K₂CO₃ (2.5–3.0 eq)

-

Solvent : DMSO or DMF at 135°C

-

Nucleophiles : Benzamide, acetamide, or heteroaromatic amines

Example Reaction :

7-Methoxy-1H-quinazolin-4-one reacts with benzamide to yield 3-methyl-2-phenylquinazolin-4(3H)-one (70% yield) .

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| This compound | Benzamide | 3-Methyl-2-phenylquinazolin-4(3H)-one | 70 |

| This compound | Acetamide | 3-Acetyl-2-methylquinazolin-4-one | 65 |

Transition Metal-Catalyzed Cross-Couplings

Palladium and copper catalysts enable functionalization at the C2 and C7 positions:

Suzuki-Miyaura Coupling

Conditions :

-

Catalyst : Pd(dppf)Cl₂ (0.05 eq)

-

Base : K₂CO₃

-

Solvent : Toluene/dioxane under microwave irradiation (120°C, 20 min)

Example :

Reaction with phenylboronic acid produces 2,6-diphenyl-7-methoxyquinazolin-4-one (55–80% yield) .

Copper-Catalyzed Annulation

Conditions :

-

Catalyst : Cu(OAc)₂ (10 mol%)

-

Substrates : Isocyanides + anilines

-

Solvent : DCE at 80°C

This one-pot method generates 2,3-disubstituted quinazolin-4-ones (e.g., 2-phenyl-3-mesityl derivatives in 71% yield) .

Chloromethylation

Reagents : Chloromethyl methyl ether (MOMCl) + ZnCl₂

Conditions : Reflux in dichloroethane

Product : 2-Chloromethyl-7-methoxyquinazolin-4-one, a precursor for further nucleophilic substitutions.

Oxidation/Reduction

-

Methoxy Group Oxidation : KMnO₄/H₂SO₄ converts the 7-methoxy group to a ketone or carboxylic acid.

-

Ring Reduction : NaBH₄ selectively reduces the 3,4-double bond, yielding 3,4-dihydro-7-methoxyquinazolinone .

Base-Promoted Cyclocondensation

Conditions :

-

Substrates : ortho-Fluorobenzamides + amides

-

Base : Cs₂CO₃ in DMSO at 135°C

This method constructs the quinazolinone ring with >70% efficiency for derivatives bearing aryl/alkyl substituents .

Microwave-Assisted Cyclization

Conditions :

-

Catalyst : Pd(OAc)₂

-

Solvent : Ethanol/water

-

Time : 15–30 min at 150°C

Achieves rapid synthesis of 7-methoxy-1,2-diphenylquinazolin-4-one (27–80% yield) .

Stability and Reactivity Trends

-

pH Sensitivity : Stable in neutral/basic conditions but hydrolyzes under strong acids (HCl/H₂SO₄) at elevated temperatures.

-

Electrophilicity : C2 > C4 > C7, directing substitutions preferentially to C2.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

7-Methoxy-1H-quinazolin-4-one has been extensively studied for its potential as an anticancer agent. Research indicates that derivatives of quinazolinones, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can significantly inhibit the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 3.27 to 4.36 μg/mL after 72 hours of treatment .

Mechanism of Action

The mechanism underlying the anticancer activity involves the induction of apoptosis through both intrinsic and extrinsic pathways. The compounds trigger the release of cytochrome c from mitochondria, activating caspases that lead to programmed cell death .

Case Study: Quinazolinone Derivatives

In a study examining quinazolinone derivatives, it was found that compounds bearing specific substituents displayed enhanced cytotoxicity against MCF-7 and HCT-116 cell lines. The incorporation of hydroxylated glycosides resulted in IC50 values as low as 5.70 μM against MCF-7 cells, demonstrating the potential for developing more effective anticancer agents .

Antimicrobial Applications

Bacterial Inhibition

this compound has shown promise in antimicrobial research, particularly against certain bacterial strains. Its effectiveness suggests potential for developing new antibiotics to combat resistant bacterial infections .

Fluorescent Probes

The compound is also utilized in creating fluorescent probes for biological imaging. These probes are crucial for visualizing cellular processes and studying interactions within biological systems .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent that enhances the detection capabilities of specific analytes within complex mixtures. This application is particularly valuable in the development of sensitive analytical methods that require precise detection limits .

Material Science

Research into the properties of this compound has led to investigations into its potential use in developing new materials with unique optical and electronic characteristics. This includes applications in organic electronics and photonic devices, where the compound's structural properties can be leveraged for innovative material solutions .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound Name | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 3.27 | Apoptosis via caspase activation |

| Compound B | MCF-7 | 4.36 | Apoptosis via mitochondrial pathway |

| Hydroxylated | MCF-7 | 5.70 | Enhanced cytotoxicity |

| Hydroxylated | HCT-116 | 3.00 | Enhanced cytotoxicity |

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| 7-Methoxy Derivative | Staphylococcus aureus | Moderate |

| 7-Methoxy Derivative | Escherichia coli | High |

Mechanism of Action

The mechanism of action of 7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogenation significantly alters electronic properties and binding affinity. Key examples include:

- Molecular weight: 224.6 g/mol .

- 5-Fluoro-7-methoxyquinazolin-4(3H)-one (CAS 944742-29-4) : Fluorine at position 5 introduces electron-withdrawing effects, which may stabilize the molecule in metabolic pathways. Molecular weight: 194.1 g/mol .

- 7-Bromo-2-chloro-1H-quinazolin-4-one (CAS 744229-27-4) : Bromine and chlorine substituents increase molecular bulk, possibly affecting solubility and toxicity .

Key Insight : Halogens enhance target binding but may reduce bioavailability due to increased hydrophobicity.

Alkyl- and Benzyloxy-Substituted Derivatives

- Molecular formula: C₁₀H₁₀N₂O₂; molecular weight: 190.2 g/mol .

- 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one (CAS 849217-23-8) : The benzyloxy group at position 6 adds lipophilicity, which could improve membrane permeability. Molecular formula: C₁₆H₁₄N₂O₃; molecular weight: 282.3 g/mol .

Key Insight : Alkyl and benzyloxy groups enhance lipophilicity but may complicate synthetic routes.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pharmacological Activity: Triazoloquinazolinones with benzyl or phenyl substituents exhibit H1-antihistaminic activity (e.g., IC₅₀ = 0.8 µM for 4-benzyl derivatives) , suggesting that methoxy-substituted quinazolinones could be optimized for similar targets.

- Synthetic Feasibility : The chloromethyl group in 2-chloromethyl-7-methoxy-1H-quinazolin-4-one allows for nucleophilic substitutions, enabling the synthesis of prodrugs or conjugates .

Q & A

Q. What are the standard synthetic routes for preparing 7-methoxy-1H-quinazolin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of anthranilic acid derivatives with methoxy-substituted reagents. A common approach is the Niementowski reaction, where 2-aminobenzoic acid derivatives react with formamide or urea under thermal conditions. Optimization variables include:

- Temperature control : Elevated temperatures (120–150°C) improve cyclization but may require inert atmospheres to prevent decomposition .

- Catalyst selection : Acidic catalysts (e.g., polyphosphoric acid) enhance ring closure efficiency .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require post-reaction purification via column chromatography .

Validate purity using HPLC (>95%) and confirm structure via H/C NMR (methoxy resonance at δ ~3.8–4.0 ppm, quinazolinone carbonyl at δ ~160–165 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR spectroscopy : Assign methoxy protons (H NMR) and carbonyl carbons (C NMR). Contradictions in peak splitting (e.g., unexpected multiplicity) may arise from tautomerism; use variable-temperature NMR to assess dynamic equilibria .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragment patterns. Discrepancies between calculated and observed masses require recalibration or isotopic labeling .

- X-ray crystallography : Resolve ambiguities in regiochemistry or hydrogen-bonding networks. Compare experimental data with computational models (DFT) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic cyclization reactions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace methoxy hydrogen with deuterium to probe rate-determining steps in Pd-catalyzed cross-coupling reactions .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate species) during reactions .

- Computational modeling : Employ Gaussian or ORCA to map transition states and calculate activation energies for methoxy-group participation .

Q. What strategies address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent, catalyst loading) and identify critical factors .

- Protecting groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to prevent side reactions during functionalization .

- Flow chemistry : Improve reproducibility by controlling residence times and reagent mixing in continuous-flow reactors .

Q. How do electronic effects of the methoxy group influence the reactivity of this compound in electrophilic substitution?

Methodological Answer:

- Hammett analysis : Correlate substituent effects (σ values) with reaction rates to quantify methoxy’s electron-donating impact .

- Electrochemical profiling : Use cyclic voltammetry to measure oxidation potentials and identify reactive sites .

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nitration or halogenation .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting biological activity data for this compound derivatives?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

- Structure-activity relationship (SAR) : Compare substituent effects across derivatives using 3D-QSAR models (e.g., CoMFA) to isolate key pharmacophores .

- Bioassay standardization : Validate protocols (e.g., MIC testing for antimicrobial activity) against reference compounds to minimize variability .

Experimental Design & Validation

Q. What validation protocols ensure reproducibility in scaled-up syntheses of this compound?

Methodological Answer:

- Critical quality attributes (CQAs) : Define parameters (e.g., particle size, polymorphic form) using PAT tools (Process Analytical Technology) .

- Robustness testing : Vary parameters ±10% from optimal conditions to assess sensitivity .

- Cross-lab validation : Collaborate with independent labs to verify results under blinded conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.